3-(4-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)alaninate
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Overview
Description
- This compound is a complex molecule with a fused chromenone (coumarin) core and a chlorophenoxy substituent. The presence of a trifluoromethyl group enhances its chemical properties.
- It belongs to the class of heterocyclic compounds and exhibits interesting biological activities.
Preparation Methods
Synthetic Routes: One synthetic route involves the condensation of 4-chlorophenol with 4-hydroxycoumarin in the presence of a base, followed by protection of the amino group with tert-butoxycarbonyl (Boc) and trifluoromethylation.
Reaction Conditions: The reaction typically occurs in organic solvents (e.g., DMF, DMSO) at elevated temperatures.
Industrial Production: While no specific industrial method is widely reported, research laboratories can synthesize it on a smaller scale.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions
Common Reagents and Conditions: N-bromosuccinimide (NBS) can selectively brominate the benzylic position.
Major Products: The brominated derivative and its analogs are significant products.
Scientific Research Applications
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential drug development.
Industry: Limited applications, but its unique structure may inspire new materials.
Mechanism of Action
Targets: The compound may interact with enzymes, receptors, or cellular components.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of a chromenone core, chlorophenoxy group, and trifluoromethyl substituent sets it apart.
Similar Compounds: Related compounds include other coumarins, fluorinated aromatics, and benzylic derivatives.
Remember that this compound’s detailed properties and applications may evolve as research progresses.
Properties
Molecular Formula |
C24H21ClF3NO7 |
---|---|
Molecular Weight |
527.9 g/mol |
IUPAC Name |
[3-(4-chlorophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C24H21ClF3NO7/c1-12(29-22(32)36-23(2,3)4)21(31)34-15-9-10-16-17(11-15)35-20(24(26,27)28)19(18(16)30)33-14-7-5-13(25)6-8-14/h5-12H,1-4H3,(H,29,32) |
InChI Key |
ADFOYFITXASPRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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